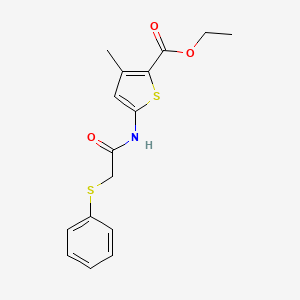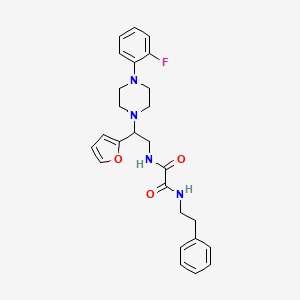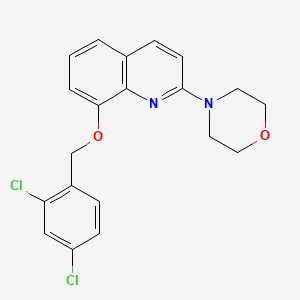
4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DCB-Q is a heterocyclic compound that has been of significant interest to researchers in various fields due to its unique combination of physical, chemical, and biological properties. It has a molecular weight of 389.28.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was achieved using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .Molecular Structure Analysis
The structure of similar compounds has been characterized using a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was achieved using a triethylamine-mediated O-acylation reaction . This reaction was carried out at room temperature in acetonitrile .Applications De Recherche Scientifique
Anti-Corrosion Applications
One study explored the anti-corrosion performance of 8-hydroxyquinoline derivatives, including compounds structurally similar to 4-(8-((2,4-Dichlorobenzyl)oxy)quinolin-2-yl)morpholine, for mild steel in acidic media. These derivatives were evaluated through weight loss, electrochemical techniques, and molecular dynamics simulations, revealing significant anti-corrosion potency due to the spontaneous adsorption of inhibitor molecules on the metal surface, with efficiency reaching up to 90% (Douche et al., 2020).
Antimicrobial and Antitumor Activities
Research into novel quinoline derivatives, including those similar in structure to the specified chemical, has demonstrated antimicrobial and potential antitumor activities. A study on the synthesis of quinolines via Ullmann coupling reaction highlighted their antimicrobial properties against various micro-organisms. The structure-activity relationship (SAR) and HOMO–LUMO calculations were integral to the design of these compounds (Patel, Patel, & Chikhalia, 2018).
Synthesis and Drug Development
The development of efficient synthesis routes for compounds structurally related to this compound is critical for pharmaceutical applications. An example includes the synthesis of a derivative aimed at inhibiting Src kinase activity, which is significant for cancer treatment strategies (Boschelli et al., 2001).
DNA Interaction and Anticancer Properties
The interaction with DNA and anticancer properties of quinoline derivatives have been extensively studied. Research indicates that certain quinoline compounds intercalate with DNA, affecting its structure and function, which can lead to potent anticancer activity. This intercalation can influence the cytotoxicity of these compounds against cancer cell lines (Shahabuddin, Gopal, & Raghavan, 2009).
Molecular Dynamics and Computational Studies
Molecular dynamics simulations and computational studies are pivotal in understanding the mechanism of action and optimizing the biological activity of quinoline derivatives. These studies help in predicting the interaction of these compounds with biological targets, which is essential for the development of new drugs with enhanced efficacy and selectivity (Douche et al., 2020).
Propriétés
IUPAC Name |
4-[8-[(2,4-dichlorophenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c21-16-6-4-15(17(22)12-16)13-26-18-3-1-2-14-5-7-19(23-20(14)18)24-8-10-25-11-9-24/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXSQFNMQRYBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-naphthamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714389.png)
![4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2714391.png)
![N-(2,5-difluorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2714392.png)
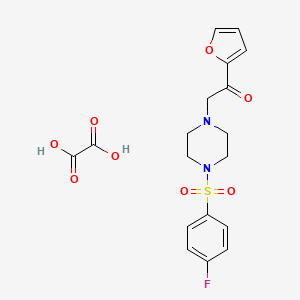
![4-tert-butyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2714394.png)
![rac-3-[(1R,3R)-3-hydroxycyclohexyl]propanoicacid,cis](/img/structure/B2714396.png)

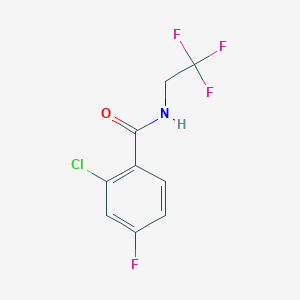
![3-fluoro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714402.png)

